molecular formula C9H8BrNO B8703326 3-Bromo-5-ethoxybenzonitrile

3-Bromo-5-ethoxybenzonitrile

Cat. No. B8703326
M. Wt: 226.07 g/mol
InChI Key: AFOIEEALSWDRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989449B2

Procedure details

In analogy to the procedure described in WO2007060448, the reaction of 3-bromo-5-fluorobenzonitrile with ethanol using sodium bis(trimethylsilyl)amide as the base yielded the title compound as a light brown oil (yield: 44% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](F)[CH:9]=1)[C:5]#[N:6].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH2:21]([OH:23])[CH3:22]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:23][CH2:21][CH3:22])[CH:9]=1)[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.